molecular formula C14H26O3 B14783948 Methyl 11-(oxiran-2-yl)undecanoate

Methyl 11-(oxiran-2-yl)undecanoate

Cat. No.: B14783948
M. Wt: 242.35 g/mol
InChI Key: QJQOQOLDVZAYNM-UHFFFAOYSA-N
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Description

Methyl 11-(oxiran-2-yl)undecanoate is a fatty acid methyl ester featuring an epoxide (oxirane) substituent at the 11th carbon of its undecanoate chain. This compound is notable for its amphiphilic nature, combining a hydrophobic alkyl chain with a polar epoxide group. It has been identified as a major constituent (contributing to 38.28% composition) in the methanol extract of Matthiola longipetala, where it is associated with antioxidant and antibacterial properties . Additionally, its structural analogs, such as methyl 11-(trichlorosilyl)undecanoate, are utilized in materials science for forming self-assembled monolayers (SAMs) on silica surfaces, enabling precise surface functionalization .

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

methyl 11-(oxiran-2-yl)undecanoate

InChI

InChI=1S/C14H26O3/c1-16-14(15)11-9-7-5-3-2-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3

InChI Key

QJQOQOLDVZAYNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-(oxiran-2-yl)undecanoate can be synthesized through various methods. One common approach involves the epoxidation of methyl 11-undecenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(oxiran-2-yl)undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11-(oxiran-2-yl)undecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 11-(oxiran-2-yl)undecanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 11-(oxiran-2-yl)undecanoate and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Epoxide (oxirane) C₁₄H₂₄O₃ 240.34 Reactive epoxide, amphiphilic Antioxidant, SAMs, surface functionalization [1, 5, 7]
Methyl 9-(oxiran-2-yl)nonanoate Epoxide (shorter chain) C₁₂H₂₂O₃ 214.30 Similar reactivity but reduced hydrophobicity Synthetic intermediates [17]
11-(Oxolan-2-yl)undecanoic acid Tetrahydrofuran (oxolane) C₁₅H₂₆O₃ 254.36 Acidic (pKa ~4.95), stable five-membered ring Potential pharmaceutical applications [11]
Methyl 11-(3,4-dimethyl-5-propyl-furan-2-yl)undecanoate Furan with alkyl substituents C₂₁H₃₄O₃ 334.49 Aromaticity enhances stability, reduced reactivity compared to epoxide Bioactive compound synthesis [19]
Methyl 11-(2-aminoethylthio)undecanoate Thioether and amine C₁₄H₂₉NO₂S 275.45 Nucleophilic sites for conjugation, enhanced solubility in polar solvents Drug delivery, biochemical probes [10]
Methyl 11-(6-oxabicyclo[3.1.0]hexan-2-yl)undecanoate Bicyclic ether C₁₇H₃₀O₃ 282.42 Rigid bicyclic structure, high steric hindrance Specialty polymers, advanced materials [14]

Key Comparative Insights

Reactivity and Stability
  • Epoxide vs. Furan/Tetrahydrofuran: The epoxide group in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling facile ring-opening reactions for functionalization . In contrast, furan and tetrahydrofuran derivatives exhibit greater stability due to aromaticity (furan) or ring saturation (oxolane), limiting their utility in dynamic chemical modifications .
  • Thioether vs. Epoxide: Methyl 11-(2-aminoethylthio)undecanoate combines a thioether linker with a terminal amine, offering dual reactivity for bioconjugation. This contrasts with the epoxide’s single reactive site but provides broader compatibility with biological systems .
Physicochemical Properties
  • Hydrophobicity: Longer alkyl chains (e.g., undecanoate vs. nonanoate) enhance hydrophobicity, critical for SAM formation and membrane interactions .
  • Acidity: Carboxylic acid derivatives like 11-(oxolan-2-yl)undecanoic acid (pKa ~4.95) exhibit pH-dependent solubility, unlike their ester analogs, which remain neutral .

Materials Science

In SAM applications, methyl 11-(trichlorosilyl)undecanoate anchors to silica surfaces via trichlorosilyl groups, while subsequent epoxide-functionalized layers enable covalent attachment of biomolecules (e.g., proteins, DNA) for biosensor development .

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